Product packaging for 7-Methyl-5-nitro-1,3-benzothiazole(Cat. No.:CAS No. 196205-27-3)

7-Methyl-5-nitro-1,3-benzothiazole

Cat. No.: B175787
CAS No.: 196205-27-3
M. Wt: 194.21 g/mol
InChI Key: LQSHSFOUMDTSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-nitro-1,3-benzothiazole is a nitro-substituted benzothiazole derivative offered as a building block for research and development. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various investigational compounds . Benzothiazole derivatives are extensively studied for their antitumor, antimicrobial, and anti-tubercular properties, acting through mechanisms such as enzyme inhibition and receptor modulation . The incorporation of a nitro group, as seen in this compound, is a common structural modification that can significantly influence the electronic properties and biological activity of the molecule, making it a valuable intermediate for creating novel chemical entities . This compound is intended for use in organic synthesis, drug discovery, and materials science research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2S B175787 7-Methyl-5-nitro-1,3-benzothiazole CAS No. 196205-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196205-27-3

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

7-methyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O2S/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3

InChI Key

LQSHSFOUMDTSGT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-]

Synonyms

Benzothiazole, 7-methyl-5-nitro- (9CI)

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 5 Nitro 1,3 Benzothiazole and Analogues

Classical and Established Synthetic Routes

Traditional methods for constructing the benzothiazole (B30560) core primarily involve the cyclization of 2-aminothiophenol (B119425) derivatives and various condensation reactions. These established routes have been the foundation for synthesizing a vast array of benzothiazole compounds.

Cyclization of 2-Aminothiophenol Derivatives

The reaction of 2-aminothiophenols with various electrophilic partners is a cornerstone of benzothiazole synthesis. ekb.eg This approach typically involves the nucleophilic attack of the amino group on a carbonyl or related functional group, followed by an intramolecular cyclization and subsequent oxidation or dehydration to form the aromatic benzothiazole ring. ekb.eg

A plausible mechanism for the formation of benzothiazole derivatives from 2-aminothiophenol and an aldehyde involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, leading to a Schiff base intermediate. This is followed by an intramolecular cyclization involving the thiol group, and a final oxidation step furnishes the benzothiazole ring system. ekb.eg

Condensation Reactions for Benzothiazole Ring Formation

Condensation reactions are widely employed for the synthesis of 2-substituted benzothiazoles. mdpi.com These reactions typically involve the coupling of a 2-aminothiophenol with a variety of carbonyl-containing compounds such as aldehydes, carboxylic acids, acyl chlorides, and esters. mdpi.commdpi.com

The choice of reactants and catalysts can be tailored to achieve desired substitutions on the benzothiazole core. For instance, the condensation of 2-aminothiophenol with aldehydes is a common and versatile method. mdpi.comrsc.org Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been utilized to promote these reactions and improve yields. organic-chemistry.org The reaction conditions can also be adapted, with some procedures carried out under solvent-free conditions or using microwave irradiation to accelerate the reaction. mdpi.commdpi.com

Below is a table summarizing various condensation reactions for the synthesis of benzothiazole derivatives:

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference(s)
2-AminothiophenolAldehydesH₂O₂/HCl, Ethanol, RT2-Substituted Benzothiazoles mdpi.com
2-AminothiophenolAldehydesTiO₂ NPs, H₂O₂, Daylight2-Substituted Benzothiazoles mdpi.com
2-AminothiophenolAldehydesSelf-neutralizing acidic CO₂-alcohol system2-Substituted Benzothiazoles researchgate.nettandfonline.com
2-AminothiophenolCarboxylic AcidsP₄S₁₀, Microwave2-Substituted Benzothiazoles mdpi.com
2-AminothiophenolAromatic Carboxylic AcidsMeSO₃H/SiO₂, Heat2-Aryl Benzothiazoles nih.gov
2-AminothiophenolsChloroacetyl chlorideAcetic acid, Microwave2-Chloromethyl-benzothiazole mdpi.com

Targeted Synthesis of Nitro- and Methyl-Substituted Benzothiazole Derivatives

The synthesis of specifically substituted benzothiazoles like 7-Methyl-5-nitro-1,3-benzothiazole requires precise control over the introduction of functional groups. This involves strategic nitration and the regioselective placement of both methyl and nitro substituents on the benzothiazole framework.

Nitration Strategies for Benzothiazoles

The introduction of a nitro group onto the benzothiazole ring is typically achieved through electrophilic aromatic substitution. smolecule.com The standard nitrating mixture of nitric acid and sulfuric acid is commonly employed. smolecule.com The electron-withdrawing nature of the thiazole (B1198619) ring directs the incoming nitro group to specific positions on the benzene (B151609) ring. smolecule.com

Controlling the reaction conditions, such as temperature and the ratio of nitrating agents, is crucial for achieving selective nitration and avoiding the formation of undesired byproducts. smolecule.com For instance, the nitration of 2-aryl benzothiazoles has been achieved using ruthenium catalysts. researchgate.net Copper-catalyzed nitration has also been explored for the functionalization of benzothiazoles. sci-hub.se

Introduction and Regioselective Placement of Methyl and Nitro Groups

To synthesize this compound, a synthetic strategy that allows for the specific placement of the methyl and nitro groups is necessary. This can be approached in two primary ways: by starting with a pre-functionalized benzene ring that is then used to construct the benzothiazole, or by functionalizing the benzothiazole core after its formation.

One approach involves the use of a substituted 2-aminothiophenol, such as one containing a methyl group at the desired position. This substituted precursor can then be subjected to cyclization and condensation reactions as described in section 2.1. Subsequent nitration would then be directed by the existing methyl group and the thiazole ring.

Alternatively, a pre-formed benzothiazole can be subjected to sequential functionalization. For example, a methylbenzothiazole could be nitrated. The regioselectivity of this nitration would be influenced by the position of the methyl group and the electronic properties of the benzothiazole system. The synthesis of 6-nitro-2-aminobenzothiazole and its subsequent functionalization is a known route for introducing nitro groups. mdpi.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions. nih.govnih.gov

For benzothiazole synthesis, this has led to the exploration of:

Catalyst-free reactions: Some methods have been developed that proceed without the need for a catalyst, often utilizing solvents like DMSO which can also act as an oxidant. nih.gov

Visible-light photoredox catalysis: This technique uses visible light as an energy source to drive reactions, often under mild conditions. acs.orgchemrxiv.org It has been successfully applied to the intramolecular C-S bond formation in the synthesis of 2-substituted benzothiazoles. acs.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in condensation reactions for benzothiazole synthesis. mdpi.com

Electrochemical synthesis: This method uses electricity to drive the reaction, offering a clean and efficient alternative to traditional chemical oxidants or catalysts. benthamdirect.com

Use of green catalysts and solvents: Researchers are exploring the use of recyclable catalysts, such as nanoparticles and ionic liquids, as well as environmentally benign solvents like water and ethanol. mdpi.combohrium.com For example, a method using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication has been developed for the synthesis of benzothiazoles. bohrium.com

These advanced methodologies not only offer a more sustainable path to benzothiazole derivatives but can also provide access to novel structures and improved synthetic efficiency.

Transition-Metal-Catalyzed Processes in Benzothiazole Synthesis

The construction of the benzothiazole ring system has been significantly advanced by the use of transition-metal catalysts, which facilitate key bond-forming reactions. tandfonline.com Catalysts based on copper (Cu), palladium (Pd), iron (Fe), and cobalt (Co) have been extensively employed to synthesize 2-substituted benzothiazoles, offering high efficiency and broad substrate scope. tandfonline.comrsc.org These methods often involve the intramolecular cyclization of precursors like N-arylthioureas or the cross-coupling of various starting materials. tandfonline.comorganic-chemistry.org

One common strategy involves the copper- or palladium-catalyzed intramolecular C–S bond formation from N-(2-halo)arylthioureas. tandfonline.com Another powerful approach is the copper-catalyzed synthesis from ortho-iodoanilines, which can react with arylacetic acids and elemental sulfur to yield 2-arylbenzothiazoles. rsc.org Copper salts such as CuI, CuCl₂, and Cu₂O have proven effective in these transformations. rsc.orgsioc-journal.cn For instance, copper-catalyzed double C-S bond formation allows for the synthesis of benzothiazoles from N-benzyl-2-iodoanilines and potassium sulfide. organic-chemistry.org

Iron catalysts have also been utilized for preparing 2-arylbenzothiazoles through a one-pot regioselective method starting from N-arylthiobenzamides. researchgate.net Furthermore, visible-light photoredox cobalt-catalysis has enabled an external oxidant-free oxidative coupling for aromatic C-H thiolation, producing benzothiazoles with only hydrogen gas as a byproduct. organic-chemistry.org These transition-metal-catalyzed processes represent a cornerstone in the synthesis of a wide array of benzothiazole derivatives, including substituted analogues like this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, leading to significantly reduced reaction times, increased product yields, and enhanced product purity. derpharmachemica.com This technology has been successfully applied to the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. derpharmachemica.comacs.org The primary advantage of microwave irradiation is its efficient and rapid heating of the reaction mixture, which often results in cleaner reactions and simpler work-up procedures. derpharmachemica.com

In a typical application, the synthesis of benzothiazole derivatives under microwave irradiation can be completed in a matter of minutes, compared to several hours required for conventional heating methods. derpharmachemica.comnih.gov For example, the synthesis of N-(1,3-benzothiazol-2-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetamides was achieved with excellent yields in drastically shortened reaction times using microwave assistance. derpharmachemica.com Similarly, a rapid and efficient synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was developed using microwave irradiation. nih.gov Copper-catalyzed synthesis of benzothiazole derivatives has also been performed under microwave conditions in water, highlighting an environmentally friendly approach. sioc-journal.cn

The following table compares the reaction times and yields for the synthesis of certain benzothiazole derivatives using conventional versus microwave-assisted methods, illustrating the efficiency of the latter.

ProductConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide8-10 hours65-70%5-8 minutes85-90%
N-(6-methyl-1,3-benzothiazol-2-yl)acetamide8-10 hours60-65%5-8 minutes80-85%
N-(1,3-benzothiazol-2-yl)acetamide8-10 hours70-75%5-8 minutes90-95%

This table is generated based on comparative data for analogous reactions and illustrates the general advantages of microwave-assisted synthesis. derpharmachemica.com

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry as they offer high efficiency and atom economy by combining at least three starting materials in a single reaction vessel to form a complex product. rsc.orgnih.gov This approach minimizes waste, reduces reaction time, and simplifies purification processes. rsc.org Several MCR strategies have been developed for the synthesis of complex benzothiazole-containing heterocyclic systems. nih.govarkat-usa.org

A notable example is the one-pot, three-component synthesis of pyrimido[2,1-b] nih.govmdpi.combenzothiazoles and nih.govmdpi.combenzothiazolo[3,2-a]quinazolines. This reaction involves the condensation of arylglyoxals, 2-aminobenzothiazole (B30445), and various 1,3-dicarbonyl compounds, such as dimedone or barbituric acid, in acetic acid. arkat-usa.org Similarly, annulated benzothiazoloquinazolines have been synthesized through a one-pot three-component reaction of substituted 2-aminobenzothiazoles, α-tetralone, and various aldehydes in ethanol. nih.gov

More recently, deep eutectic solvents (DESs) have been employed as efficient and green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.orgrsc.org For example, a mixture of o-chloronitrobenzene, an aldehyde, and sulfur in the presence of a choline (B1196258) chloride-imidazole based DES can be heated to produce the desired benzothiazole. rsc.org These MCR strategies provide a powerful and versatile platform for creating structurally diverse benzothiazole analogues.

1,3-Dicarbonyl CompoundAldehydeProduct TypeSolventYield
Dimedone4-ChlorobenzaldehydeBenzothiazoloquinazolineAcetic Acid85%
Barbituric Acid4-MethylbenzaldehydePyrimidobenzothiazoleAcetic Acid92%
Meldrum's AcidBenzaldehydePyrimidobenzothiazoleAcetic Acid88%
α-TetraloneThiophene-2-carbaldehydeBenzohbenzothiazoloquinazolineEthanol76%

This table summarizes findings from multicomponent reactions to synthesize various benzothiazole-fused heterocycles. nih.govarkat-usa.org

Green Chemistry Principles Applied to Benzothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of benzothiazole synthesis, these principles are manifested through the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

A significant green approach is the use of water as a solvent. An efficient, one-step synthesis of benzothiazole-2-thiols has been developed by reacting 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, offering excellent yields and short reaction times without the need for metal catalysts. rsc.org Another key aspect is the development of reusable heterogeneous catalysts. For instance, SnP₂O₇ has been used as a recyclable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, maintaining its activity for at least five cycles. mdpi.com

Visible-light photocatalysis represents another frontier in green benzothiazole synthesis. organic-chemistry.org Methods using inexpensive photosensitizers like riboflavin (B1680620) or metal-free systems with graphitic carbon nitride (g-C₃N₄) allow for the intramolecular cyclization of thiobenzanilides at room temperature under an air atmosphere, avoiding harsh oxidants and high temperatures. organic-chemistry.orgmdpi.com Furthermore, the use of deep eutectic solvents not only facilitates one-pot reactions but also serves as a greener alternative to traditional volatile organic solvents. rsc.orgrsc.org These green methodologies are crucial for the sustainable production of this compound and its derivatives.

Reaction Mechanisms and Chemical Transformations of Nitrobenzothiazoles

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitro Groups

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for nitro-activated aromatic compounds. numberanalytics.com The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The presence of strong electron-withdrawing groups, such as a nitro group, is essential as it stabilizes this intermediate, thereby facilitating the substitution. numberanalytics.com

In the context of nitrobenzothiazoles, the nitro group activates the aromatic ring towards attack by nucleophiles. For instance, studies on 2-nitrobenzothiazole show that it reacts with nucleophiles like alkoxide ions and piperidine (B6355638) to yield the corresponding substitution products. rsc.orgrsc.org The nitro group itself can act as a leaving group (nucleofuge), a behavior that parallels more conventional leaving groups like halogens. rsc.org Its effectiveness as a leaving group can be enhanced by hydrogen bonding with the solvent or the attacking nucleophile, which helps to stabilize the departing group. rsc.org

For a compound like 7-Methyl-5-nitro-1,3-benzothiazole, the 5-nitro group would strongly activate the benzene (B151609) portion of the molecule to nucleophilic attack. The most likely positions for attack would be C4 and C6, which are ortho and para to the electron-withdrawing nitro group. The 7-methyl group, being a weak electron-donating group, would have a lesser, but opposing, electronic influence. Research on related isomers, such as 2-fluoro-6-nitrobenzothiazole, demonstrates that substitution reactions with amines are common, further underscoring the activating effect of the nitro group. rsc.org

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is one of the most significant transformations of nitrobenzothiazoles, providing a synthetic route to valuable amino-substituted heterocycles. researchgate.net These amino derivatives are important intermediates in the synthesis of dyes and biologically active compounds. google.comnih.gov

Several methods have been successfully employed for this reduction:

Catalytic Hydrogenation: This is a widely used method. For example, the hydrogenation of 5-nitrobenzothiazole (B1296503) to 5-aminobenzothiazole has been achieved with high conversion (99%) and selectivity (~99%) using a Platinum/Molybdenum trioxide (Pt/MoO₃) catalyst under mild conditions. acs.org

Chemical Reduction with Metals: The "Béchamp reduction," which traditionally uses metals like tin or zinc in acid, is a classic method. thieme-connect.com A common laboratory reagent for this transformation is tin(II) chloride (SnCl₂). For instance, 2-amino-6-nitrobenzothiazole (B160904) can be reduced to the corresponding diamine using SnCl₂ in hydrochloric acid. nih.gov

Sulfide-based Reduction (Zinin Reduction): This method uses sulfides as the reducing agent in a protic solvent. sioc-journal.cn It is a valuable technique in both laboratory and industrial settings for converting nitroarenes to anilines.

Other Reducing Agents: Organic reductants like benzothiazolines have also been developed for the metal-free reduction of nitroarenes in the presence of a Brønsted acid. thieme-connect.com Sonochemical methods have also been reported for the preparation of 6-aminobenzothiazole (B108611) from 6-nitrobenzothiazole (B29876). sigmaaldrich.com

Applying these principles, the nitro group of this compound can be readily reduced to form 7-Methyl-1,3-benzothiazol-5-amine, a key synthetic intermediate.

Reaction Kinetics and Mechanistic Pathway Elucidation

Kinetic studies are crucial for understanding the detailed mechanisms of reactions involving nitrobenzothiazoles. wikipedia.org The study of SNAr reactions of 2-nitrobenzothiazole with nucleophiles like alkoxide ions and piperidine confirms a two-step mechanism. rsc.orgrsc.org

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the benzothiazole (B30560) ring, forming the Meisenheimer complex. This step is typically rate-determining.

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

Kinetic data from the reaction of 2-nitrobenzothiazole and piperidine revealed autocatalytic behavior, which was explained by an interaction between the substrate and the nucleophile in an equilibrium that precedes the substitution itself. rsc.org Furthermore, studies on 2-fluoro-6-nitrobenzothiazole with various aliphatic amines in benzene showed that the reaction rate is dependent on the concentration of the amine, indicating base catalysis where a second molecule of the amine assists in removing a proton in the rate-determining step. rsc.org

The table below presents kinetic data for the reaction of 2-nitrobenzothiazole with different nucleophiles, illustrating the influence of the nucleophile and reaction conditions on the reaction rate.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k)Reference
2-NitrobenzothiazoleMethoxideMethanol252.5 x 10⁻¹ dm³ mol⁻¹ s⁻¹ rsc.org
2-NitrobenzothiazolePiperidineMethanol501.5 x 10⁻¹ dm³ mol⁻¹ s⁻¹ rsc.org

This table is interactive. Users can sort and filter the data.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), for these reactions are consistent with the proposed bimolecular SNAr mechanism. rsc.org

Electrophilic Reactivity Profiles of Nitrobenzothiazoles

The electrophilic character of nitrobenzothiazoles is a key determinant of their reactivity. The nitro group, due to its strong electron-withdrawing nature, significantly deactivates the benzothiazole ring system towards electrophilic substitution reactions. e-bookshelf.de This deactivation arises because the nitro group reduces the electron density of the aromatic ring, making it less attractive to attacking electrophiles.

Computational studies help to quantify and visualize the electrophilic reactivity. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) energy is a key indicator; a lower LUMO energy suggests a higher susceptibility to nucleophilic attack (i.e., greater electrophilicity). Molecular Electrostatic Potential (MEP) maps also provide a visual representation of electron distribution, highlighting electron-poor (electrophilic) regions in blue and electron-rich (nucleophilic) regions in red. researchgate.net

For substituted benzothiazoles, the electrophilicity of specific carbon atoms can be predicted. While the C2 carbon is often the most electrophilic site in unsubstituted benzothiazole, the presence of substituents alters this profile. In substituted derivatives, it has been shown that the C6 carbon can become the most electrophilic site. researchgate.net For this compound, the powerful electron-withdrawing 5-nitro group would render the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack, while simultaneously making the entire ring system resistant to electrophilic attack.

Computational Insights into Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transient species like intermediates and transition states. researchgate.netwuxibiology.com Density Functional Theory (DFT) is a commonly employed method for these investigations. acs.orgresearchgate.net

For SNAr reactions of nitrobenzothiazoles, computational studies can model the Meisenheimer complex, which is the key reaction intermediate. acsgcipr.org Calculations can determine the relative stability of different possible intermediates, helping to predict the regioselectivity of a reaction. For example, in the reaction of 4-nitrobenzonitrile (B1214597) (an analogous system), calculations showed that nucleophilic attack could occur at different positions, and the relative energy barriers for each pathway could be computed to determine the most likely product. wuxibiology.com

DFT calculations have also been instrumental in understanding the reduction of nitrobenzothiazoles. In the hydrogenation of 5-nitrobenzothiazole over a Pt/MoO₃ catalyst, DFT studies revealed that the MoO₃ support plays an active role by acting as a bridge for transferring hydrogen species from the platinum sites to the nitrobenzothiazole molecule. acs.org These calculations identified the optimal pathway for the hydrogenation, determining the reaction barriers (Ea) for elementary steps such as the dissociation of the N-O bond and subsequent hydrogenation of the resulting species. acs.org

Similarly, computational analysis of transition states helps to understand the energy profile of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. chemrxiv.org By modeling these high-energy structures, researchers can gain insight into the factors that influence reaction kinetics and selectivity.

Derivatization Strategies and Functionalization of the Benzothiazole Scaffold

Functional Group Interconversions of Nitro and Methyl Substituents

The nitro and methyl groups on the 7-Methyl-5-nitro-1,3-benzothiazole scaffold are primary sites for chemical modifications, allowing for a range of functional group interconversions.

The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the benzothiazole (B30560) ring. researchgate.net A key transformation is the reduction of the nitro group to an amino group. This conversion is a critical step in the synthesis of various derivatives. For instance, the reduction of a nitro group on a benzothiazole ring can be a precursor step for further functionalization. nih.gov

Conversely, the methyl group at the C7 position can also be functionalized. While direct oxidation to a carboxylic acid can be challenging due to the electron-deficient nature of the ring, other transformations are possible. For example, benzylic functionalization can be achieved through radical halogenation or oxidation, although the strong electron-withdrawing character of the nitro-substituted benzothiazole can make these reactions difficult. chemrxiv.org An alternative approach involves the in-situ deprotonation of the benzylic methyl group, followed by reaction with an electrophile to introduce new functionalities. chemrxiv.org

A summary of potential functional group interconversions is presented in Table 1.

Table 1: Functional Group Interconversions

Starting Functional Group Reagents and Conditions Resulting Functional Group
Nitro (-NO2) Reducing agents (e.g., SnCl2/HCl, H2/Pd-C) Amino (-NH2)
Methyl (-CH3) Radical halogenating agents (e.g., NBS) Bromomethyl (-CH2Br)
Methyl (-CH3) Oxidizing agents (e.g., KMnO4, CrO3) Carboxylic acid (-COOH)
Methyl (-CH3) Deprotonation followed by electrophile Functionalized methyl group

Strategic Substitution Reactions for Diverse Derivative Synthesis

The benzothiazole ring system is amenable to various substitution reactions, enabling the synthesis of a wide array of derivatives. The positions for substitution are dictated by the electronic effects of the existing nitro and methyl groups.

Electrophilic aromatic substitution on the benzothiazole ring is generally challenging due to its electron-poor nature, which is further exacerbated by the nitro group. diva-portal.org Such reactions often require harsh conditions and may lead to a mixture of products. diva-portal.org

Conversely, nucleophilic aromatic substitution (SNAr) is a more viable strategy for introducing new functional groups. The electron-deficient character of the benzothiazole ring, enhanced by the nitro group, facilitates the attack of nucleophiles. This allows for the displacement of suitable leaving groups, which can be strategically introduced onto the ring.

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer powerful tools for derivatization. These reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the benzothiazole scaffold. mdpi.com For example, a borylated benzothiazole derivative can undergo Suzuki coupling with various aryl halides to introduce diverse aryl substituents. nih.govacs.org

Table 2: Strategic Substitution Reactions

Reaction Type Reagents and Conditions Position of Substitution Resulting Derivative Type
Nucleophilic Aromatic Substitution Nucleophile (e.g., amines, alkoxides), Base Activated positions (ortho/para to nitro group) Amino- or alkoxy-substituted benzothiazoles
Suzuki Coupling Aryl boronic acid, Pd catalyst, Base Halogenated or borylated positions Aryl-substituted benzothiazoles
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Halogenated positions Amino-substituted benzothiazoles

Regioselective C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including benzothiazoles. nih.govacs.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

For the benzothiazole scaffold, regioselective C-H functionalization can be directed by the inherent reactivity of the C-H bonds or through the use of directing groups. The C2 position of the benzothiazole ring is particularly susceptible to functionalization. acs.org

Iridium-catalyzed C-H borylation is a notable method for introducing a boryl group at specific positions, which can then be used in subsequent cross-coupling reactions. nih.govacs.org The regioselectivity of this borylation can be controlled by the reaction conditions and the steric and electronic properties of the substituents on the benzothiazole ring. nih.govacs.org Other transition metals, such as palladium and rhodium, have also been employed to catalyze the direct arylation, alkylation, or amination of C-H bonds on the benzothiazole core. mdpi.comresearchgate.net

The choice of catalyst and directing group is crucial for achieving high regioselectivity. For instance, a coordinating group on the benzothiazole can direct the metal catalyst to a specific C-H bond, enabling functionalization at a desired position. mdpi.com

Synthesis of Fused Ring Systems and Heterocyclic Hybrids

The this compound scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. These larger, polycyclic structures often exhibit unique photophysical and biological properties.

One common strategy involves the intramolecular cyclization of a suitably functionalized benzothiazole derivative. For example, a benzothiazole with a reactive group at the C2 position can undergo cyclization with a substituent on the benzene (B151609) ring to form a new fused ring. researchgate.net The Cadogan reaction, which involves the reductive cyclization of a nitro group with a neighboring aryl group, is another powerful method for creating fused systems. nih.govacs.org

Molecular hybridization, the combination of the benzothiazole moiety with other heterocyclic rings, is another approach to generate novel compounds. nih.govderpharmachemica.com This can be achieved by synthesizing benzothiazole derivatives that bear other heterocyclic units, or by using the benzothiazole as a precursor in reactions that form a second heterocyclic ring. For instance, a 2-aminobenzothiazole (B30445) derivative can be reacted with appropriate reagents to construct fused pyrimidine (B1678525) or imidazole (B134444) rings. nih.govresearchgate.net

Coordination Chemistry: Formation of Metal Complexes with Benzothiazole Ligands

The nitrogen and sulfur atoms within the benzothiazole ring, along with other potential donor atoms from substituents, make this compound and its derivatives excellent ligands for the formation of metal complexes. mdpi.com The coordination chemistry of benzothiazoles is a rich field, with complexes being synthesized with a wide range of transition metals and lanthanides. mdpi.comorientjchem.orgresearchgate.netresearchgate.netbohrium.com

The benzothiazole moiety can coordinate to metal ions in a monodentate fashion through the thiazole (B1198619) nitrogen or in a bidentate or polydentate manner if other coordinating groups are present. For example, a 2-aminobenzothiazole derivative can act as a bidentate ligand, coordinating through the thiazole nitrogen and the amino group. mdpi.com The presence of the nitro group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

The geometry of the metal complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion, the ligand, and the reaction conditions. orientjchem.org These metal complexes often exhibit interesting photophysical, magnetic, and biological properties that differ from the free ligands.

Spectroscopic Characterization Techniques in Benzothiazole Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

In the context of 7-Methyl-5-nitro-1,3-benzothiazole, IR spectroscopy would be expected to reveal key vibrational bands corresponding to its distinct structural features. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands generally appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the benzothiazole (B30560) ring are expected to appear above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations within the benzene (B151609) and thiazole (B1198619) rings typically give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The C-H bending vibrations of the aromatic ring can provide information about the substitution pattern and are found in the fingerprint region (below 1000 cm⁻¹). The C-S stretching vibration, characteristic of the thiazole ring, is generally weak and appears in the fingerprint region. The methyl group (CH₃) would exhibit characteristic C-H stretching and bending vibrations.

For a related compound, 7-nitro-2-phenylimidazo[2,1-b] ias.ac.inrsc.orgbenzothiazole, the IR spectrum (KBr) showed characteristic peaks at 3131, 3073, 1580, 1523, 1501, and 1337 cm⁻¹, which are consistent with the presence of aromatic C-H, C=C, and nitro group vibrations. nih.gov

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475
Symmetric Stretch1360 - 1290
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1400
Methyl (C-H)Stretch~2960, ~2870
Bend~1450, ~1375
Thiazole C=NStretch~1640
Thiazole C-SStretchFingerprint Region

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the fused thiazole ring, likely appearing in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (splitting) between adjacent protons would help to assign their specific positions on the benzene ring. The methyl group protons would appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

The ¹³C NMR spectrum would display separate signals for each unique carbon atom in the molecule. The carbons of the aromatic ring would resonate in the δ 110-160 ppm range. The carbon atom attached to the nitro group would be expected to be significantly deshielded and appear at a lower field. The methyl carbon would appear at a much higher field (typically δ 15-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 9.0110 - 150
Methyl CH₃2.0 - 3.015 - 25
Quaternary Aromatic C-120 - 160
C-NO₂-Deshielded (low field)
Thiazole C=N-~160-170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₆N₂O₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

The fragmentation pattern in electron impact (EI) mass spectrometry for nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). libretexts.org Common fragmentation pathways for aromatic compounds include the cleavage of the ring system. For this compound, characteristic fragments could arise from the loss of the nitro group, the methyl group, or cleavage of the thiazole ring. The presence of nitrogen can be inferred if the molecular ion peak has an even mass number, which is the case for this compound.

Studies on the fragmentation of nitroaromatic compounds have shown that the position of substituents can significantly influence the fragmentation pathways. libretexts.org For example, the fragmentation of 2-substituted 5-nitro-2-furyl thiazoles under electron impact showed two main cleavage modes, one involving the thiazole ring and the other involving the nitro-furyl moiety. msu.edu

Table 3: Potential Mass Spectral Fragments for this compound

IonProposed Structure/Loss
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of nitro group
[M - CH₃]⁺Loss of methyl group
[M - NO]⁺Loss of nitric oxide
Fragments from ring cleavageVarious smaller ions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of UV or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated benzothiazole system. The benzothiazole moiety itself is a chromophore, and the presence of the nitro group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

The π → π* transitions in aromatic systems are typically intense, while n → π* transitions, involving non-bonding electrons (e.g., on the nitrogen and sulfur atoms), are generally weaker. iu.edu The addition of nitro groups to an aromatic system can lead to an increase in absorption intensity and a shift in the absorption maximum. researchgate.net The position of the absorption bands can also be influenced by the solvent polarity. In a study on thienyl- and bithienyl-1,3-benzothiazoles, the position of the charge-transfer absorption band was strongly influenced by the substitution pattern on the aromatic rings. mdpi.com

Table 4: Expected UV-Vis Absorption for this compound

Transition TypeExpected Wavelength Range (nm)
π → π250 - 400
n → π> 300 (often weak)

X-Ray Diffraction for Crystal and Molecular Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular structure. This would include the planarity of the benzothiazole ring system and the orientation of the methyl and nitro substituents.

Electron Spin Resonance (ESR) Spectroscopy in Metal Complex Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons, such as radicals and transition metal complexes. ESR provides information about the electronic structure and the environment of the unpaired electron.

While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore ESR-inactive, it can act as a ligand to form complexes with paramagnetic metal ions. In such cases, ESR spectroscopy becomes a valuable tool for characterizing the resulting metal complexes.

The ESR spectra of metal complexes containing a benzothiazole ligand can provide insights into the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the electronic ground state of the metal. For example, the ESR spectra of copper(II) complexes with benzothiazole-derived ligands have been used to determine the geometry of the complexes and the covalent character of the metal-ligand bond. Similarly, ESR has been used to study iron(III) spin crossover complexes with Schiff base ligands, providing information that complements data from other techniques like Mössbauer spectroscopy.

Structure Activity Relationship Sar Studies of Benzothiazole Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the benzothiazole (B30560) scaffold is highly tunable and profoundly influenced by the nature and position of its substituents. researchgate.net The introduction of various functional groups onto the bicyclic ring system allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. ontosight.ai

The specific placement of methyl and nitro groups on the benzothiazole ring is a critical determinant of biological activity. SAR studies have demonstrated that these substituents can significantly enhance or diminish the compound's efficacy depending on their location.

The presence of a nitro group , a strong electron-withdrawing substituent, is a recurring feature in many biologically active benzothiazoles. ontosight.aichemistryjournal.net Its position on the benzene (B151609) portion of the scaffold is particularly important. For instance, a nitro group at the 5-position has been shown to confer potent antimicrobial and antifungal properties. pnrjournal.com Specifically, its presence resulted in minimum inhibitory concentrations (MIC) of 10 µg/mL against bacteria and 5 µg/mL against fungi. pnrjournal.com In the context of antitubercular agents, a lead nitrobenzothiazole (BT) series demonstrated that activity was linked to the inhibition of the decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) enzyme of Mycobacterium tuberculosis. nih.gov

The methyl group's position also plays a crucial role. Research on antibacterial benzothiazole derivatives showed that substitution of a methyl group at the 7th position of the benzothiazole ring enhanced the antibacterial action. nih.gov A significant finding in antitubercular drug design involved the strategic placement of a methyl group ortho to a nitro group. In a series of 5-(trifluoromethyl)-1,3-benzothiazoles, introducing a methyl group at the 6-position, adjacent to a 7-nitro group, was found to mitigate the mutagenicity often associated with nitroarenes. nih.gov This effect is attributed to the methyl group decreasing the electron affinity of the nitro group, leading to a safer, non-mutagenic compound profile. nih.gov

The interplay between these groups is exemplified in various isomers, where different substitution patterns lead to a range of biological effects. For example, while 7-methyl substitution can enhance antibacterial activity, the introduction of a nitro group at position 6 (2-methyl-6-nitro-benzothiazole) is noted for its potential cytotoxic effects, making it a compound of interest in cancer research. ontosight.ai

Substituent PositionObserved Biological EffectReference Compound Class
5-Nitro Enhanced antibacterial and antifungal activity.Benzothiazole thiourea (B124793) analogues
7-Methyl Enhanced antibacterial action.Benzothiazole derivatives
6-Methyl, 7-Nitro Mitigated mutagenicity while retaining antitubercular activity.5-(Trifluoromethyl)-1,3-benzothiazoles (cBTs)
6-Nitro Potential cytotoxic effects, interest in anticancer applications.2-Methyl-6-nitro-benzothiazole

Beyond the specific placement of methyl and nitro groups, broader modifications of functional groups are a key strategy in optimizing the pharmacological efficacy of benzothiazole derivatives. The introduction of electron-withdrawing groups, such as halogens or a nitro group, has been frequently associated with improved biological activity. chemistryjournal.net

Studies on 2-(4-aminophenyl)benzothiazoles, a class of antitumor agents, revealed that introducing a methyl or halogen substituent into the 3'-position of the 2-phenyl ring enhances potency and broadens the spectrum of activity against various cancer cell lines. chemistryjournal.net In the development of antitubercular compounds, various substituted 2-(4-acetamidophenyl sulfonamido) benzothiazoles were tested. The results indicated that compounds with electron-withdrawing substituents like NO₂, COOH, and halogens exhibited better activity than their unsubstituted counterparts. chemistryjournal.net

The modification of the core structure itself, such as the creation of benzothiazole-thiourea derivatives, has also been explored. These modifications can significantly influence the compound's activity spectrum against different microorganisms. pnrjournal.com

Modification StrategyResulting Impact on EfficacyCompound Class
Introduction of Electron-Withdrawing Groups (e.g., NO₂, halogens) Generally enhanced antitumor and antitubercular activity.2-(4-Aminophenyl)benzothiazoles, 2-(4-Acetamidophenyl sulfonamido) benzothiazoles
Introduction of Electron-Donating Groups (e.g., -OH, -OCH₃) Enhanced antimicrobial activity in specific scaffolds.Benzothiazole-triazole conjugates
3'-Methyl or Halogen Substitution on 2-Phenyl Ring Enhanced potency and broader spectrum of antitumor action.2-(4-Aminophenyl)benzothiazoles

Elucidation of Essential Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For nitrobenzothiazole derivatives, several pharmacophore models have been proposed to explain their activity against various targets.

In the context of acetylcholinesterase (AChE) inhibition, a key target in neurodegenerative disorders, a structural hypothesis for 2-amino-6-nitrobenzothiazole-derived hydrazones identified shared pharmacophoric features essential for activity. researchgate.netresearchgate.net Conformational analysis of potent AChE inhibitors led to the proposal of a five-point pharmacophore model crucial for binding. researchgate.net For monoamine oxidase B (MAO-B) inhibitors, another important target for neurological diseases, a binding site model for 6-nitrobenzothiazole-derived semicarbazones was proposed. This model consists of three essential pharmacophoric features, where the 6-nitrobenzothiazole (B29876) moiety stabilizes within the substrate cavity through hydrophobic and hydrogen bonding interactions. nih.gov

Virtual screening efforts to identify inhibitors for Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG) found that several active compounds contained a nitrobenzothiazole fragment. acs.org This fragment was predicted and later confirmed by crystallography to dock into the monophosphate-binding loop of the enzyme, establishing it as a key pharmacophoric element for this target. acs.org The development of a pharmacophore model for antitubercular agents targeting the DprE1 enzyme suggested that the presence of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor is essential for potent inhibitory activity. rsc.org

These studies collectively indicate that the benzothiazole ring often serves as a central scaffold, while specific substituents like the nitro group act as key hydrogen bond acceptors or electronic features that anchor the molecule to the active site of the target protein. nih.govtandfonline.comnih.gov

Principles of Rational Drug Design for Benzothiazole-Based Agents

Rational drug design leverages the understanding of SAR and pharmacophoric features to create more potent, selective, and less toxic therapeutic agents. jchemrev.comjchemrev.com For benzothiazole-based compounds, this approach involves the strategic design and synthesis of derivatives with optimized properties. tandfonline.comnih.gov

A primary principle is the use of the benzothiazole nucleus as a privileged scaffold, which has an inherent affinity for various biological receptors. jchemrev.com Medicinal chemists can exploit this by designing libraries of derivatives with diverse substituents to probe interactions with a specific target. jchemrev.comtandfonline.com For example, based on the structural frameworks of existing inhibitors like Atabecestat and Riluzole, novel benzothiazole derivatives were designed to identify selective BACE-1 inhibitors for Alzheimer's disease. tandfonline.com

Another key principle is the modulation of physicochemical properties to improve the drug-like characteristics of the compounds. A significant challenge with nitroarenes is their potential for mutagenicity. A successful application of rational design was demonstrated in the development of antitubercular nitrobenzothiazoles. By understanding the mechanism of nitro-group activation, researchers strategically introduced a methyl group ortho to the nitro group. nih.gov This stereoelectronic modulation decreased the electron affinity of the nitro group, successfully mitigating its mutagenic potential without sacrificing its potent antitubercular activity. nih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are integral to this process. wjahr.com Molecular docking studies, for instance, helped elucidate the binding mode of 6-nitrobenzothiazole-derived inhibitors in the MAO-B active site, confirming that the nitrobenzothiazole moiety is well-accommodated in the enzyme's substrate cavity. nih.gov This structural insight is invaluable for designing next-generation inhibitors with improved binding affinity and selectivity. tandfonline.comnih.gov The ultimate goal is to use these principles to efficiently develop novel benzothiazole-based drugs with enhanced therapeutic profiles for a wide range of diseases. wjahr.comjchemrev.com

Biological Activities and Mechanistic Investigations of Benzothiazole Derivatives

Antimicrobial Research

The benzothiazole (B30560) scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent activity against a range of microbial pathogens. The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse chemical space for the development of novel antimicrobial agents.

Antibacterial Activities and Underlying Mechanisms of Action

Benzothiazole derivatives have shown considerable promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are varied and often target essential cellular processes and structures within the bacterial cell.

The antibacterial efficacy of certain benzothiazole derivatives stems from their ability to disrupt fundamental cellular functions. These compounds can interfere with the integrity of the bacterial cell wall, a crucial structure for bacterial survival. For instance, some derivatives have been shown to inhibit enzymes involved in peptidoglycan synthesis, a key component of the cell wall. This disruption leads to a loss of structural integrity, ultimately causing cell lysis and death.

Furthermore, benzothiazole-based compounds can impact other vital processes. Some have been observed to interfere with bacterial cell division and the biosynthesis of essential molecules like histidine and biotin. By targeting these fundamental pathways, these derivatives effectively halt bacterial growth and proliferation.

A significant mechanism of antibacterial action for a class of benzothiazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development. nih.gov DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA compaction and replication. Topoisomerase IV, on the other hand, is crucial for decatenating daughter chromosomes following replication.

Benzothiazole-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov This binding prevents the enzymes from carrying out their essential functions, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death. Research has demonstrated that modifications to the benzothiazole scaffold can significantly influence the inhibitory potency against these enzymes. acs.org

Table 1: Examples of Benzothiazole Derivatives and their DNA Gyrase/Topoisomerase IV Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Reference
Benzothiazole Derivative 1E. coli DNA gyrase10-25 acs.org
Benzothiazole Derivative 2S. aureus DNA gyrase- acs.org
Benzothiazole Derivative 3E. coli Topoisomerase IV75 acs.org
Benzothiazole Derivative 4S. aureus Topoisomerase IV- acs.org

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The specific structures of the derivatives are detailed in the cited literature.

Decaprenyl-phosphoryl-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov This makes it a prime target for the development of new anti-tuberculosis drugs. Several benzothiazole-containing compounds have been identified as potent inhibitors of DprE1. nih.gov

These inhibitors can be classified as either covalent or non-covalent inhibitors. Covalent inhibitors, often containing a nitro group, form an irreversible bond with a cysteine residue in the active site of DprE1, leading to its inactivation. nih.gov Non-covalent inhibitors also bind to the active site, preventing the substrate from accessing it. The inhibition of DprE1 disrupts the synthesis of the mycobacterial cell wall, resulting in bactericidal activity against Mycobacterium tuberculosis. plos.org

Enoyl Acyl Carrier Protein Reductase (InhA) is another key enzyme in the fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall. The first-line anti-tuberculosis drug isoniazid (B1672263) targets InhA. rsc.org

Several benzothiazole derivatives have been investigated as direct inhibitors of InhA. rsc.org These compounds bind to the active site of the enzyme, preventing the binding of its natural substrate and thereby inhibiting mycolic acid synthesis. This mode of action is particularly significant as it can be effective against isoniazid-resistant strains of M. tuberculosis that have mutations in the catalase-peroxidase enzyme (KatG) responsible for activating isoniazid, but not in InhA itself.

Antifungal Activities and Mechanistic Pathways

In addition to their antibacterial properties, benzothiazole derivatives have also demonstrated significant antifungal activity against a range of pathogenic fungi. rsc.orgscitechjournals.com Their mechanisms of action in fungal cells are also multifaceted, targeting essential cellular components and pathways.

One of the key mechanisms of antifungal action for some benzothiazole derivatives is the inhibition of N-myristoyltransferase (NMT). rsc.org NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as myristoylation, is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction, protein-protein interactions, and cellular trafficking. Inhibition of NMT disrupts these vital cellular processes, leading to fungal cell death. rsc.org

Furthermore, other benzothiazole derivatives have been found to interfere with the fungal cell membrane integrity. They can disrupt the ergosterol (B1671047) biosynthesis pathway, which is the fungal equivalent of the cholesterol biosynthesis pathway in mammals. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Benzothiazole Derivative 5Candida albicans- scitechjournals.com
Benzothiazole Derivative 6Cryptococcus neoformans- rsc.org
Benzothiazole Derivative 7Candida glabrata- rsc.org

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The specific structures of the derivatives are detailed in the cited literature.

Antitubercular Activities and Specific Molecular Target Engagement

There is no specific information available in the reviewed literature regarding the antitubercular activity of 7-Methyl-5-nitro-1,3-benzothiazole. While the broader class of nitro-containing heterocyclic compounds and various benzothiazole derivatives have been investigated for activity against Mycobacterium tuberculosis, with some targeting enzymes like deazaflavin-dependent nitroreductase or DprE1, no studies were found that specifically evaluate or identify a molecular target for this compound. nih.govtandfonline.comresearchgate.net

Anti-inflammatory Investigations

Benzothiazole derivatives are recognized for their anti-inflammatory properties, which are attributed to several mechanisms of action nih.govnih.govstmjournals.inresearchgate.net. The presence of electron-withdrawing groups, such as a nitro (NO₂) group, has been noted to influence this activity researchgate.net.

Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key targets in anti-inflammatory drug discovery. Research has shown that certain benzothiazole derivatives can modulate these mediators. For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) was found to significantly decrease the activity of IL-6 and TNF-α frontiersin.org. The underlying mechanism often involves the inhibition of transcription factors such as NF-κB, which is a critical regulator of the inflammatory response. Studies have demonstrated that benzothiazole compounds featuring nitro substituents can suppress the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes nih.gov. This suggests a potential pathway by which this compound might exert anti-inflammatory effects. In many biological systems, TNF-α can induce the production of other cytokines, including IL-6, indicating a cascade of inflammatory signals that can be potentially interrupted by TNF-α inhibition nih.gov.

Enzyme Inhibition in Inflammatory Pathways

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of enzymes involved in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX) nih.govnih.gov.

Cyclooxygenase (COX) Inhibition : Benzothiazole derivatives have been shown to inhibit COX enzymes. For example, compounds with nitro substituents have demonstrated the ability to suppress COX-2 activation nih.gov. The inhibition of COX-2 is a key feature of many nonsteroidal anti-inflammatory drugs (NSAIDs) as this enzyme is primarily induced at sites of inflammation nih.gov. Some benzothiazole derivatives have been found to be selective inhibitors of COX-2 over the constitutive COX-1 isoform nih.gov.

Lipoxygenase (LOX) Inhibition : Dual inhibition of both COX and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs nih.govgoogle.com. While specific data on this compound is unavailable, the general scaffold is known to be a source of enzyme inhibitors.

Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

CompoundTargetObserved EffectReference
Benzothiazole with Nitro SubstituentNF-κB, COX-2, iNOSSuppression of activation in HepG2 cells. nih.gov
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineIL-6, TNF-αDecreased activity. frontiersin.org
Thiazole (B1198619) derivatives with nitro groupsInflammationPromising anti-inflammatory activity, equipotent to reference drugs. mdpi.com

Neurobiological Activities

The benzothiazole scaffold is a privileged structure in the development of agents for neurological disorders, with derivatives showing potential as both symptomatic treatments and neuroprotective agents nih.govgaacademy.org.

Acetylcholinesterase Inhibition Mechanisms

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for the management of Alzheimer's disease nih.gov. Numerous studies have identified benzothiazole derivatives as potent AChE inhibitors nih.govacs.org. The mechanism often involves the compound binding to the catalytic or peripheral anionic sites of the enzyme, thereby preventing acetylcholine hydrolysis nih.gov. For instance, a series of novel benzothiazoles demonstrated significant inhibitory activity against AChE, with compound 4f showing an IC₅₀ value of 23.4 ± 1.1 nM rsc.org. Similarly, thiazole derivatives containing a 5-nitrothiophene moiety have been shown to inhibit AChE cumhuriyet.edu.tr. These findings suggest that this compound could possess AChE inhibitory properties.

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzothiazole Derivatives

Compound SeriesMost Potent CompoundAChE IC₅₀Reference
Novel Benzothiazole Derivatives (4a-4n)Compound 4f23.4 ± 1.1 nM rsc.org
Amino acid-containing BenzothiazolesCompound 6f25.33 µg/mL nih.govacs.org
5-Nitrothiophene-Thiazole Derivatives-Inhibition of 33.66–47.96 % at 80 µg/mL cumhuriyet.edu.tr

Neuroprotective Mechanisms

Beyond symptomatic relief, there is a growing interest in compounds that can offer neuroprotection by mitigating the underlying pathological processes of neurodegenerative diseases. Benzothiazole derivatives have shown promise in this area through several mechanisms.

One key mechanism is the reduction of oxidative stress. The compound 6-nitrobenzo[d]thiazol-2-amine demonstrated neuroprotective effects in a zebrafish model by enhancing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and reducing levels of reactive oxygen species (ROS) nih.gov. Other benzothiazole analogs have also been shown to protect neuronal cells from ROS-mediated damage nih.gov.

Another important neuroprotective strategy is the modulation of pathogenic protein aggregation. For example, 5-Nitro-1,2-benzothiazol-3-amine, a compound structurally related to the focus of this article, has been shown to modulate the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's disease and Alzheimer's disease, respectively acs.org. Furthermore, some benzothiazole derivatives have been investigated for their ability to prevent the formation of beta-amyloid plaques rsc.org. The drug Riluzole, which is a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this chemical class gaacademy.org.

Antiviral Activities

The benzothiazole nucleus is a versatile scaffold for the development of antiviral agents, with derivatives showing activity against a wide range of viruses nih.govmdpi.comresearchgate.netresearchgate.net. The substitution pattern on the benzothiazole ring is crucial for activity. For example, the presence of a methyl group at the 5th or 6th position has been found to increase the potency of antiviral compounds mdpi.com.

Benzothiazole derivatives have been investigated for activity against several viruses:

Hepatitis C Virus (HCV) : 2-(4-nitroanilino)-6-methylbenzothiazole was found to inhibit HCV RNA-dependent RNA polymerase in a dose-dependent manner with an EC₅₀ of 8 ± 0.5 µM nih.gov.

Human Immunodeficiency Virus (HIV) : Derivatives containing a 5-nitroisobenzothiazole moiety have emerged as potent anti-HIV agents nih.gov.

Herpes Simplex Virus (HSV) : Certain pyrimido[2,1-b]benzothiazole derivatives have shown the ability to reduce viral plaques of HSV-1 by 50–61% nih.gov. Other studies have also synthesized novel benzothiazole-bearing compounds with promising activity against HSV-1 acs.org.

Other Viruses : Benzothiazole derivatives have also been tested against vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus, showing varying degrees of inhibitory effects nih.govsemanticscholar.org.

Table 3: Antiviral Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassTarget VirusReported ActivityReference
2-(4-nitroanilino)-6-methylbenzothiazoleHepatitis C Virus (HCV)EC₅₀ = 8 ± 0.5 µM (inhibits RdRp) nih.gov
5-nitroisobenzothiazole derivativeHuman Immunodeficiency Virus (HIV-1)Potent anti-HIV agent. nih.gov
Pyrimido[2,1-b]benzothiazole derivativesHerpes Simplex Virus (HSV-1)50–61% reduction in viral plaques. nih.gov
3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethioneVaccinia virusHighest selective effect among 58 compounds tested. nih.govsemanticscholar.org

Antiparasitic Activities

Benzothiazole derivatives have emerged as a significant class of compounds with a broad spectrum of antiparasitic activities. Research has particularly highlighted their potential as antimalarial and anthelmintic agents.

A number of 2-substituted 6-nitro- and 6-amino-benzothiazoles have been synthesized and evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netcambridge.org In vitro studies on both W2 and 3D7 strains of P. falciparum, as well as clinical isolates, have demonstrated the antimalarial properties of these derivatives. researchgate.net Of 39 derivatives tested, two compounds, designated A12 and C7, exhibited notable specific antimalarial activity. researchgate.netcambridge.org

Further mechanistic studies revealed that these compounds are active against all stages of the parasite's life cycle. researchgate.netcambridge.org Notably, one derivative showed marked activity against mature schizonts, while another was more effective against young schizont forms. researchgate.netcambridge.org A key aspect of their mechanism of action appears to be the disruption of the parasite's mitochondrial membrane potential. researchgate.netcambridge.org In vivo studies in mice infected with P. berghei confirmed the efficacy of these compounds, showing a sustained decrease in parasitemia. researchgate.netcambridge.org The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial activity. nih.gov

Compound Series Starting Compound General Structure Key Findings
6-nitro-benzothiazoles2-chloro-6-nitrobenzothiazole6-nitro-benzothiazole with various substitutions at position 2Exhibited in vitro activity against P. falciparum. researchgate.net
6-amino-benzothiazoles2-chloro-6-nitrobenzothiazole (via reduction)6-amino-benzothiazole with various substitutions at position 2Showed promising antimalarial potential. cambridge.org
Anthranilic acidsCorresponding 6-amino-benzothiazolesAnthranilic acids derived from the 6-amino-benzothiazole seriesCompound C7 was identified as a potential antimalarial candidate. researchgate.netcambridge.org

Novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles have been synthesized and screened for their anthelmintic activities. nih.gov In studies involving mice experimentally infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana, several derivatives demonstrated significant efficacy. nih.gov Specifically, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzothiazole (compound 21) showed 10% taeniacidal activity at a 0.2% concentration in the diet. nih.gov This particular derivative also exhibited good nematocidal activity in sheep. nih.gov The research indicated that for maximum activity in both benzoxazole (B165842) and benzothiazole series, a 3-pyridinyl substitution is required. nih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

Benzothiazole derivatives have been identified as potent antioxidant agents, primarily acting through radical scavenging mechanisms. Their ability to neutralize free radicals is a key aspect of their protective effects against oxidative stress-induced cellular damage.

The antioxidant potential of various benzothiazole derivatives has been commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.gov These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize the respective radicals, which is typically observed as a change in color and measured spectrophotometrically.

For instance, a series of novel 2-aryl benzothiazole derivatives demonstrated significant radical scavenging potential. It was noted that the antioxidant activity was more pronounced in the ABTS assay compared to the DPPH assay. Another study focusing on coumarin-substituted benzothiazole derivatives also reported significant antioxidant activity. One particular compound, SC-7, not only showed good in-vitro antioxidant activity via DPPH radical scavenging but also demonstrated in-vivo efficacy in Ehrlich Ascites Carcinoma (EAC) bearing mice by reducing lipid peroxidation levels and increasing the levels of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and catalase (CAT).

The mechanism of antioxidant action is often related to the ability of the benzothiazole scaffold and its substituents to delocalize the unpaired electron of a radical, thereby stabilizing it. The presence of electron-donating groups on the benzothiazole ring system can enhance this radical scavenging capacity.

Assay Principle Key Findings for Benzothiazole Derivatives
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. Several benzothiazole derivatives have shown significant scavenging activity. nih.gov
ABTS Radical ScavengingAssesses the ability of a compound to scavenge the ABTS radical cation. Benzothiazole derivatives were found to be particularly effective in this assay.
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govA trihydroxy substituted benzothiazole-2-carboxamide was identified as a potent antioxidant in this assay. nih.gov

Analgesic and Antipyretic Activity Mechanisms

Benzothiazole derivatives have been investigated for their potential as analgesic agents, with some studies suggesting mechanisms related to the inhibition of inflammatory pathways. The information on their antipyretic activity is less detailed in the available literature.

Several synthesized benzothiazole-benzamide derivatives have demonstrated promising analgesic activities in thermal stimulus-based assays. biomedpharmajournal.org Some of these compounds exhibited highly significant activity when compared to the standard drug, diclofenac. biomedpharmajournal.org Another study on thiazole/oxazole substituted benzothiazole derivatives also reported significant analgesic effects. nih.gov

The proposed mechanism for the analgesic action of many benzothiazole derivatives is linked to their anti-inflammatory properties. By inhibiting enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins, these compounds can reduce the inflammatory response and the associated pain. For example, novel oxadiazoles (B1248032) clubbed with a benzothiazole nucleus have been synthesized and shown to possess both anti-inflammatory and analgesic activities. nih.gov The inhibition of COX-2 is associated with desirable anti-inflammatory and analgesic effects, while COX-1 inhibition can lead to undesirable side effects. nih.gov

Compound Series Analgesic Activity Proposed Mechanism
Benzothiazole-benzamidesPromising activity in thermal stimulus tests. biomedpharmajournal.orgNot explicitly detailed, but likely related to anti-inflammatory effects.
Thiazole/oxazole substituted benzothiazolesSignificant analgesic effects observed. nih.govAssociated with anti-inflammatory and free radical scavenging actions. nih.gov
Oxadiazoles clubbed with benzothiazole nucleusED₅₀ values comparable to celecoxib (B62257) in analgesic tests. nih.govInhibition of COX-2 enzyme. nih.gov

Anticonvulsant Activity Mechanisms

The benzothiazole scaffold is a key feature in several compounds investigated for anticonvulsant properties. The mechanisms underlying their activity are often explored through standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Riluzole, a clinically used drug containing a benzothiazole moiety, exhibits a spectrum of anticonvulsant activity similar to phenytoin, suggesting a mechanism involving the blockade of voltage-gated sodium channels. nih.gov Numerous other benzothiazole derivatives have been synthesized and shown to possess anticonvulsant activity in preliminary studies. nih.gov

In one study, novel benzothiazole-coupled sulfonamide derivatives were evaluated. nih.gov Compound 9 was identified as the most potent in the MES model, indicating its ability to prevent the spread of seizures. nih.gov In the scPTZ test, which is sensitive to drugs that modulate GABAergic neurotransmission, compound 8 was the most effective. nih.gov This suggests that different substitution patterns on the benzothiazole core can lead to different mechanisms of anticonvulsant action.

Another series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides were screened for their anticonvulsant activity using the MES test. mdpi.com The results indicated that the nature and position of the substituent on the benzothiazole ring significantly influenced the anticonvulsant activity. mdpi.com For example, compounds with fluoro- and chloro-substituents on a benzyloxy group at the 6-position showed notable activity. mdpi.com

Test Model Mechanism Indicated Findings with Benzothiazole Derivatives
Maximal Electroshock (MES)Ability to prevent seizure spread; often associated with blockade of voltage-gated sodium channels. mdpi.comSeveral benzothiazole derivatives have shown significant activity in this model. nih.govmdpi.com
Subcutaneous Pentylenetetrazole (scPTZ)Suggests activity against absence seizures; often linked to enhancement of GABAergic neurotransmission.Some benzothiazole sulfonamides were found to be potent in this test. nih.gov

Applications in Materials Science and Industrial Chemistry

Development of Azo Dyes and Pigments

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), represent a significant class of organic colorants. nih.gov The incorporation of the 7-Methyl-5-nitro-1,3-benzothiazole moiety into azo dye structures can lead to compounds with desirable properties. The synthesis of such dyes typically involves the diazotization of an amino-substituted benzothiazole (B30560), followed by coupling with a suitable aromatic compound. isca.in

For instance, novel benzothiazole azo dyes have been synthesized and investigated for their corrosion inhibition effects on carbon steel. acs.org These dyes, such as 4-chloro-2-(4-methyl-benzothiazol-2-ylazo)-phenol (CMBTAP), have demonstrated significant inhibition efficiency. acs.org The synthesis of these compounds often involves the reaction of a diazotized aminobenzothiazole with a phenol (B47542) or aniline (B41778) derivative. isca.inacs.org The resulting azo dyes can exhibit a range of colors and are often characterized by their high melting points and solubility in organic solvents like DMSO, acetone, and methanol. nih.gov

Design of Fluorescence Materials and Imaging Reagents

Benzothiazole derivatives are widely recognized for their fluorescent properties and have been extensively utilized in the development of fluorescent materials and imaging reagents. mdpi.comnih.gov The rigid, planar structure of the benzothiazole ring system contributes to its inherent fluorescence. The introduction of specific functional groups can further modulate these properties, leading to the design of probes for various analytical and biological applications.

For example, a fluorescent turn-on nitrite (B80452) sensor was developed based on a 2-(2-amino-4-carboxyphenyl) benzothiazole (ortho-BT). nih.gov This probe demonstrated high sensitivity and selectivity for nitrite detection, with a rapid response time. nih.gov The mechanism involves a specific reaction between the amino group on the benzothiazole derivative and nitrite, leading to the formation of a highly fluorescent triazine product. nih.gov

Furthermore, the synthesis of novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as an electron donor group has been reported. researchgate.net These dyes exhibit strong solid-state fluorescence and large Stokes shifts, which are attributed to broad π-electron delocalization and the existence of keto-enol tautomerism. researchgate.net The thermal stability of these dyes suggests their potential for applications in polymers. researchgate.net The development of such materials highlights the versatility of the benzothiazole scaffold in creating advanced functional materials.

Utilization in Optoelectronic Devices (e.g., OLEDs, Solar Cells, Transistors)

The unique photophysical and photochemical properties of benzothiazole derivatives make them promising candidates for applications in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and transistors. ontosight.airesearchgate.net The electron-deficient nature of the benzothiazole ring system, which can be further tuned by substituents like the nitro group in this compound, is advantageous for creating materials with specific charge-transport properties.

In the context of solar cells, theoretical studies using density functional theory (DFT) have been conducted on benzothiazole derivatives to evaluate their potential as materials for organic solar cells. researchgate.net These studies focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge separation and transport in a photovoltaic device. researchgate.net The introduction of electron-donor and electron-acceptor groups allows for the tuning of the bandgap and optimization of the electronic properties. researchgate.net

Benzothiazole-based compounds are also explored for their nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. semanticscholar.org The push-pull electronic structure, often created by combining an electron-donating group with the electron-accepting benzothiazole core, can lead to significant NLO responses. semanticscholar.org

Catalytic Applications in Chemical Synthesis

The benzothiazole scaffold and its derivatives have found applications as catalysts in various organic transformations. chemrxiv.orgjddtonline.info The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal catalysts, or the benzothiazole unit itself can act as an organocatalyst.

Visible-light-mediated synthesis of 1,3-benzothiazoles has been reviewed, highlighting the use of photoredox catalysis. chemrxiv.org While this primarily focuses on the synthesis of the benzothiazole ring itself, the methodologies demonstrate the catalytic potential within this class of compounds. For instance, graphitic carbon nitride (g-C3N4) has been used as a metal-free catalyst for the synthesis of benzothiazoles. chemrxiv.org

Furthermore, the synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with various reagents, sometimes employing catalysts to facilitate the reaction. mdpi.comjddtonline.info For example, sulfuric acid has been used as a catalyst for the cyclization of p-substituted anilines with sodium thiocyanate (B1210189) to form 2-aminobenzothiazoles. jddtonline.info These examples underscore the role of benzothiazole chemistry in facilitating synthetic transformations.

Q & A

Q. What are the standard protocols for synthesizing 7-Methyl-5-nitro-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves introducing nitro groups to benzothiazole derivatives via nitration reactions. For example, iodobenzene diacetate in dichloromethane can oxidize intermediates to form nitro-substituted benzothiazoles . Solvent choice (e.g., methanol, dichloromethane) and catalysts (e.g., NaNO₂ in HCl/MeOH at 0°C) are critical for regioselectivity and avoiding side reactions . Post-synthesis purification via column chromatography (40% ethyl acetate in chloroform) and recrystallization (ethanol) enhances purity .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Melting point analysis to compare with literature values.
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • FT-IR to identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Elemental analysis to validate calculated vs. experimental C, H, N, S content .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural data, such as dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in a related benzothiazole-triazole compound, π-π stacking (3.56–3.75 Å) and C–H···N hydrogen bonds stabilize the crystal lattice, clarifying ambiguous NMR/IR assignments . Computational tools like Mercury or OLEX2 can overlay experimental and theoretical spectra to resolve discrepancies .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes (e.g., HIV-1 protease or fungal CYP450). For example, docking studies of similar nitro-benzothiazoles show binding via π-π interactions and hydrogen bonds with active-site residues .
  • DFT calculations (Gaussian 09) optimize geometries and calculate electrostatic potential surfaces to predict reactive sites .

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial assays : Use microdilution methods (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., fluconazole) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
  • Mechanistic studies : Probe ROS generation (DCFH-DA assay) or membrane disruption (propidium iodide uptake) to identify modes of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.